7-Bromo-6-fluorobenzofurano

Descripción general

Descripción

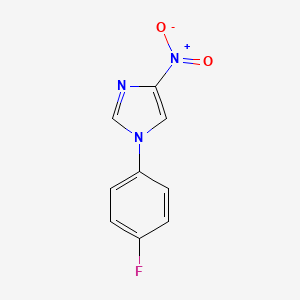

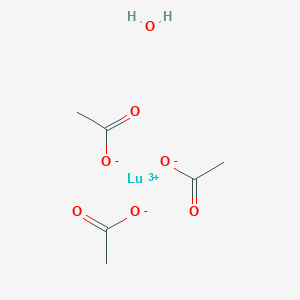

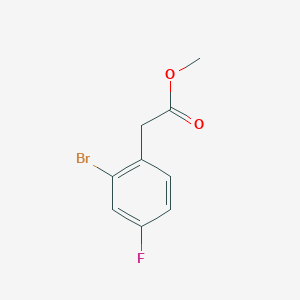

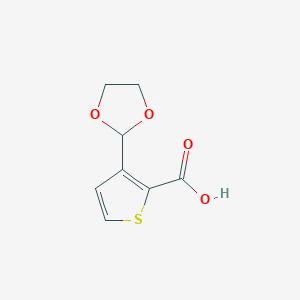

7-Bromo-6-fluorobenzofuran is a chemical compound with the molecular formula C8H4BrFO . It has a molecular weight of 215.02 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of 7-Bromo-6-fluorobenzofuran starts with 2-(2-bromo-3-fluorophenoxy)acetaldehyde diethyl acetal. The title compound is prepared essentially as described in Preparation IV .Molecular Structure Analysis

The molecular structure of 7-Bromo-6-fluorobenzofuran consists of a benzofuran core with bromine and fluorine substituents at the 7 and 6 positions, respectively .Physical And Chemical Properties Analysis

7-Bromo-6-fluorobenzofuran is a liquid at room temperature . It has a molecular weight of 215.02 . The compound is practically insoluble (0.056 g/L) at 25 ºC .Aplicaciones Científicas De Investigación

Fuente natural y bioactividad

Los compuestos de benzofurano, incluido el 7-Bromo-6-fluorobenzofurano, son ubicuos en la naturaleza . Tienen fuertes actividades biológicas, como actividades antitumorales, antibacterianas, antioxidantes y antivirales . Estas actividades biológicas y aplicaciones potenciales hacen que los compuestos de benzofurano sean atractivos para los investigadores químicos y farmacéuticos de todo el mundo .

Actividad antiviral contra la hepatitis C

Un nuevo compuesto macrocíclico de benzofurano descubierto recientemente tiene actividad antiviral contra la hepatitis C . Esto sugiere que el this compound podría utilizarse potencialmente en el desarrollo de fármacos terapéuticos para la hepatitis C .

Agentes anticancerígenos

Se han desarrollado y utilizado nuevos compuestos de andamiaje de benzotiofeno y benzofurano como agentes anticancerígenos . Esto indica que el this compound podría utilizarse en la investigación y el tratamiento del cáncer .

Síntesis de compuestos de benzofurano policíclicos

Se construye un derivado complejo de benzofurano mediante una cascada de ciclización de radicales libres única . Este método es excelente para la síntesis de una serie de compuestos de benzofurano policíclicos difíciles de preparar . Por lo tanto, el this compound podría utilizarse en la síntesis de estos compuestos .

Construcción de sistemas cíclicos complejos de benzofurano

Un anillo de benzofurano construido mediante el efecto túnel cuántico del protón no solo tiene menos reacciones secundarias, sino también un alto rendimiento . Esto es propicio para la construcción de sistemas cíclicos complejos de benzofurano . Por lo tanto, el this compound podría utilizarse en la construcción de estos sistemas cíclicos .

Investigación en química medicinal y ciencia de los materiales

Mecanismo De Acción

The mechanism of action of 7-Bromo-6-fluorobenzofuran is not fully understood. However, studies have shown that this compound interacts with certain enzymes and proteins in the body, leading to its therapeutic effects. More research is needed to fully elucidate the mechanism of action of this compound.

Biochemical and Physiological Effects:

Studies have shown that 7-Bromo-6-fluorobenzofuran has several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth. Additionally, it has been shown to induce apoptosis (cell death) in cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 7-Bromo-6-fluorobenzofuran in lab experiments is its high degree of purity. This compound can be synthesized with a high degree of purity, making it ideal for use in scientific research. However, one limitation of using this compound is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.

Direcciones Futuras

There are several future directions for research involving 7-Bromo-6-fluorobenzofuran. One area of research that has shown promise is the development of new drugs based on the structure of this compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Further studies are also needed to determine the potential toxicity of this compound and its effects on the environment.

Safety and Hazards

7-Bromo-6-fluorobenzofuran is classified as a warning signal word according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

7-bromo-6-fluoro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFO/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUUDARDDHZUAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CO2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622883 | |

| Record name | 7-Bromo-6-fluoro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

286836-05-3 | |

| Record name | 7-Bromo-6-fluorobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=286836-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-6-fluoro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-6-fluoro-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-5,7-dichlorobenzo[d]thiazole](/img/structure/B1613189.png)

![6-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1613190.png)